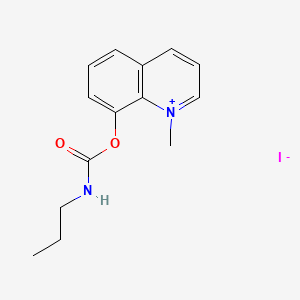
8-Hydroxy-1-methylquinolinium iodide propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is a chemical compound with the molecular formula C14H17N2O2.I and a molecular weight of 372.2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline, which is a common precursor for many quinoline derivatives.
Methylation: The 8-hydroxyquinoline undergoes methylation to introduce a methyl group at the nitrogen atom, forming 8-hydroxy-1-methylquinoline.
Iodination: The methylated compound is then reacted with iodine to form 8-hydroxy-1-methylquinolinium iodide.
Carbamoylation: Finally, the iodide compound is treated with propyl isocyanate to introduce the propylcarbamate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-1-methylquinolinium iodide propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to the corresponding quinoline.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups.
Aplicaciones Científicas De Investigación
8-Hydroxy-1-methylquinolinium iodide propylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-1-methylquinolinium iodide propylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chemical properties but lacks the methyl and propylcarbamate groups.
1-Methylquinolinium iodide: Similar structure but without the hydroxyl and propylcarbamate groups.
8-Hydroxyquinoline N-oxide: An oxidized derivative with different reactivity and applications.
Uniqueness
8-Hydroxy-1-methylquinolinium iodide propylcarbamate is unique due to the presence of both the hydroxyl and propylcarbamate groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
71349-83-2 |
|---|---|
Fórmula molecular |
C14H17IN2O2 |
Peso molecular |
372.20 g/mol |
Nombre IUPAC |
(1-methylquinolin-1-ium-8-yl) N-propylcarbamate;iodide |
InChI |
InChI=1S/C14H16N2O2.HI/c1-3-9-15-14(17)18-12-8-4-6-11-7-5-10-16(2)13(11)12;/h4-8,10H,3,9H2,1-2H3;1H |
Clave InChI |
FQEGHMJAVWSHJT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















